Cas no 2137575-04-1 (2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid structure](https://ja.kuujia.com/scimg/cas/2137575-04-1x500.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2137575-04-1
- EN300-800752
- 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid
-
- インチ: 1S/C16H28N2O5/c1-5-17-13(19)10-12(14(20)21)11-6-8-18(9-7-11)15(22)23-16(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,19)(H,20,21)
- InChIKey: VYWNJPGAEHLNJY-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(C(C(=O)O)CC(NCC)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 328.19982200g/mol
- どういたいしつりょう: 328.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800752-0.05g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 0.05g |
$792.0 | 2025-02-21 | |
Enamine | EN300-800752-0.5g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 0.5g |
$905.0 | 2025-02-21 | |
Enamine | EN300-800752-10.0g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 10.0g |
$4052.0 | 2025-02-21 | |
Enamine | EN300-800752-2.5g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 2.5g |
$1848.0 | 2025-02-21 | |
Enamine | EN300-800752-1.0g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 1.0g |
$943.0 | 2025-02-21 | |
Enamine | EN300-800752-5.0g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 5.0g |
$2732.0 | 2025-02-21 | |
Enamine | EN300-800752-0.25g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 0.25g |
$867.0 | 2025-02-21 | |
Enamine | EN300-800752-0.1g |
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid |
2137575-04-1 | 95.0% | 0.1g |
$829.0 | 2025-02-21 |
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acidに関する追加情報
Recent Advances in the Study of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid (CAS: 2137575-04-1)
The compound 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid (CAS: 2137575-04-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group and the piperidin-4-yl moiety are key structural elements that contribute to its biological activity and synthetic versatility. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its applications in drug development.
One of the primary research objectives has been to understand the role of this compound as a building block in the synthesis of more complex pharmaceutical agents. The Boc group serves as a protective moiety for amines, which is crucial in multi-step synthetic processes. Researchers have developed novel methodologies to incorporate this compound into peptide-like structures, enhancing its utility in the design of protease inhibitors and other bioactive molecules. The ethylcarbamoyl propanoic acid segment further adds to its reactivity, making it a valuable intermediate in medicinal chemistry.
Recent publications have highlighted the compound's potential in targeting specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors for serine proteases. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. Additionally, computational modeling was employed to predict its binding affinity and interaction with target proteins, providing insights into its therapeutic potential.
Another area of interest is the compound's application in the development of prodrugs. Its stability under physiological conditions and ability to undergo controlled degradation make it an attractive candidate for prodrug design. Researchers have explored its use in improving the bioavailability of poorly soluble drugs, with promising results in preclinical trials. The compound's compatibility with various drug delivery systems, such as nanoparticles and liposomes, has also been investigated, opening new avenues for targeted therapy.
In conclusion, 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid (CAS: 2137575-04-1) represents a versatile and valuable tool in modern pharmaceutical research. Its unique structural properties and broad applicability make it a focal point for ongoing studies aimed at advancing drug discovery and development. Future research is expected to further explore its therapeutic potential and optimize its synthetic routes for large-scale production.
2137575-04-1 (2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3-(ethylcarbamoyl)propanoic acid) 関連製品
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 1339800-04-2(4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine)
- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)
- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)
- 2229499-42-5(1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene)
- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 120686-17-1((S)-tert-Butyl 3-amino-4-phenylbutanoate)
- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)




